Methyl chrysanthemate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

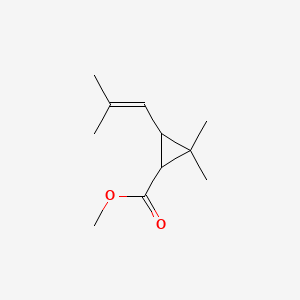

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNHSNMLIFFVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969862 | |

| Record name | Methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5460-63-9 | |

| Record name | Methyl chrysanthemate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl chrysanthemate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl chrysanthemate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Chrysanthemate

Introduction

Methyl chrysanthemate, the methyl ester of chrysanthemic acid, is a pivotal molecule in the field of synthetic chemistry, particularly renowned as a fundamental precursor in the synthesis of pyrethroid insecticides.[1][2] Pyrethroids, synthetic analogs of the naturally occurring pyrethrins found in Chrysanthemum cinerariaefolium, are a major class of modern insecticides valued for their high efficacy against a broad spectrum of pests and relatively low mammalian toxicity.[3] Understanding the nuanced physical and chemical properties of this compound is paramount for researchers and drug development professionals engaged in the synthesis and optimization of these vital agricultural and public health agents. This guide provides a comprehensive exploration of these properties, grounded in established scientific principles and experimental methodologies, to empower scientists in their research and development endeavors.

I. Physicochemical Characteristics

The physical properties of a compound dictate its behavior in various experimental and industrial settings, influencing everything from reaction kinetics to formulation strategies. A thorough understanding of these characteristics is the bedrock of effective chemical manipulation.

General Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its fundamental identifiers and properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O₂ | [4][5] |

| Molecular Weight | 182.26 g/mol | [6][7][8] |

| CAS Number | 5460-63-9 | [4][5] |

| IUPAC Name | methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | [6] |

| Boiling Point | 107-109 °C at 20 Torr | [4][5] |

| Density | Data for the closely related ethyl chrysanthemate: 0.920-0.926 g/mL at 20 °C | [9] |

| Refractive Index | Data for the closely related ethyl chrysanthemate: 1.458-1.462 at 20 °C | [9] |

Solubility Profile

While specific quantitative solubility data is not extensively documented, the molecular structure of this compound—comprising a nonpolar hydrocarbon backbone and a polar ester functional group—provides insight into its solubility behavior. It is anticipated to have low solubility in water and high solubility in common organic solvents such as alcohols, ethers, ketones, and halogenated hydrocarbons. This differential solubility is a critical parameter for designing extraction, purification, and reaction protocols.

Stereoisomerism

Chrysanthemic acid, and consequently this compound, possesses two chiral centers in its cyclopropane ring, leading to the existence of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These are often grouped into cis and trans isomers based on the relative orientation of the carboxyl group and the isobutenyl group on the cyclopropane ring. The specific stereoisomer plays a crucial role in the biological activity of the final pyrethroid product. For instance, the naturally occurring and most insecticidally active pyrethrin I is an ester of (+)-trans-chrysanthemic acid.[3] The physical properties, such as boiling point and optical rotation, can vary between these stereoisomers.

II. Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic molecules. The following provides an overview of the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. The proton NMR spectrum would exhibit characteristic signals for the methyl groups on the cyclopropane ring and the isobutenyl side chain, the cyclopropane protons, the olefinic proton, and the methyl ester protons. The chemical shifts and coupling constants of the cyclopropyl protons are particularly diagnostic for determining the cis/trans stereochemistry. The ¹³C NMR spectrum would show distinct resonances for each of the 11 carbon atoms, including the carbonyl carbon of the ester group.[6][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its functional groups. A prominent peak is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester. Additionally, C-H stretching vibrations for the alkyl and alkenyl groups would appear around 2850-3000 cm⁻¹, and C=C stretching from the isobutenyl group would be observed near 1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (182.26). Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or cleavage of the cyclopropane ring.[6]

III. Chemical Reactivity and Transformations

The chemical behavior of this compound is dictated by its constituent functional groups: the ester, the carbon-carbon double bond, and the strained cyclopropane ring. Understanding its reactivity is fundamental to its application in synthesis.

Hydrolysis of the Ester Group

The ester functionality of this compound can be hydrolyzed under both acidic and basic conditions to yield chrysanthemic acid and methanol. This reaction is a cornerstone of many synthetic routes where the carboxylic acid is required for subsequent transformations.

-

Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out by heating the ester in the presence of an aqueous acid, such as sulfuric acid or hydrochloric acid.[10][11][12] The equilibrium can be shifted towards the products by using a large excess of water.

-

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that proceeds by nucleophilic acyl substitution, using a base like sodium hydroxide or potassium hydroxide. The reaction yields the carboxylate salt of chrysanthemic acid, which can then be acidified to produce the free carboxylic acid.

Caption: General scheme of this compound hydrolysis.

Reactions of the Carbon-Carbon Double Bond

The isobutenyl side chain contains a C=C double bond that can undergo various addition and oxidation reactions.

-

Oxidation : The double bond can be cleaved by strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃).[13][14] Under controlled conditions with cold, dilute, and alkaline KMnO₄, syn-dihydroxylation can occur to form a diol. More vigorous conditions with hot, acidic KMnO₄ lead to oxidative cleavage, breaking the double bond to form a ketone and a carboxylic acid.

Caption: Oxidation reactions of the isobutenyl group.

-

Reduction : The double bond can be selectively reduced to a single bond via catalytic hydrogenation (e.g., H₂/Pd-C) without affecting the ester or cyclopropane ring under mild conditions.

Reactivity of the Cyclopropane Ring

The cyclopropane ring in this compound is strained and can undergo ring-opening reactions under certain conditions, although it is generally more stable than the double bond.[15][16] The presence of the electron-withdrawing ester group can influence the regioselectivity of ring-opening reactions initiated by nucleophiles or electrophiles.

Reduction of the Ester Group

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[17][18][19] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[18][19] This transformation is useful for creating alcohol derivatives of chrysanthemic acid.

Caption: Reduction of the ester functionality.

IV. Experimental Protocols

The following sections provide standardized methodologies for the determination of key physical properties and for conducting characteristic chemical reactions of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of liquid.[20][21][22][23]

Materials:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heat source (Bunsen burner or hot plate)

-

Paraffin oil or other high-boiling liquid

Procedure:

-

Fill the small test tube with approximately 0.5 mL of this compound.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube or oil bath, making sure the top of the sample is below the level of the heating liquid.

-

Heat the apparatus gently and observe the capillary tube.

-

A slow stream of bubbles will emerge from the open end of the capillary tube as the temperature rises.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Acid-Catalyzed Hydrolysis of this compound

This protocol outlines the procedure for the hydrolysis of the ester to the corresponding carboxylic acid.[10][11][12][24]

Materials:

-

This compound

-

Dilute sulfuric acid (e.g., 10% v/v)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Place a known amount of this compound into the round-bottom flask.

-

Add an excess of dilute sulfuric acid (approximately 5-10 molar equivalents of water).

-

Attach the reflux condenser and heat the mixture to reflux for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the chrysanthemic acid as its sodium salt.

-

Acidify the aqueous bicarbonate layer with a strong acid (e.g., HCl) to precipitate the chrysanthemic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Oxidation of the Isobutenyl Group with Potassium Permanganate

This procedure describes the oxidative cleavage of the double bond in the isobutenyl side chain.[13][14][25][26]

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Dilute sulfuric acid

-

Round-bottom flask

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water) in the round-bottom flask.

-

Cool the flask in an ice bath.

-

Slowly add a solution of potassium permanganate in dilute sulfuric acid dropwise with vigorous stirring. The purple color of the permanganate will disappear as it reacts.

-

Continue the addition until a faint pink color persists, indicating a slight excess of permanganate.

-

Quench the reaction by adding a small amount of sodium bisulfite solution to destroy the excess permanganate.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Isolate the products from the filtrate by extraction with an appropriate organic solvent.

V. Conclusion

This compound is a molecule of significant industrial and scientific importance. Its physical properties, including its liquid state at room temperature and solubility in organic solvents, are key considerations in its handling and use in synthesis. The chemical reactivity, centered around the ester, the double bond, and the cyclopropane ring, provides a versatile platform for the creation of a wide array of pyrethroid insecticides. The experimental protocols detailed herein offer a practical guide for the characterization and transformation of this essential building block. A thorough grasp of these fundamental properties and reactions is crucial for any scientist working in the field of pesticide development and organic synthesis.

VI. References

-

Boiling Point Determination. (n.d.). Retrieved from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Vijay Nazare. Retrieved from [Link]

-

Cleavage of Alkenes to Aldehydes Using Potassium Permanganate. (n.d.). Rhodium.ws. Retrieved from [Link]

-

Boiling Point Determination (Repaired). (n.d.). Scribd. Retrieved from [Link]

-

Alkenes and potassium manganate(VII) (permanganate). (n.d.). Chemguide. Retrieved from [Link]

-

Experimental No. (2) Boiling Point. (2021, July 16). Retrieved from [Link]

-

Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved from [Link]

-

One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. (2024, September 25). IRIS. Retrieved from [Link]

-

Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound, trans-(-)-. (n.d.). PubChem. Retrieved from [Link]

-

The Synthesis of Pyrethroids. (2025, November 5). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Pyrethrin-I: Synthesis || Naturally Occurring Insecticides. (2021, May 1). YouTube. Retrieved from [Link]

-

Oxidation of Alkenes with Potassium Manganate. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. (2021, February 11). Arkivoc. Retrieved from [Link]

-

Methyl (+)-cis-chrysanthemate. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

Synthesis of pyrethroids and pyrethroid-containing compositions. (n.d.). Google Patents. Retrieved from

-

Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

The Kinetics of the Permanganate Oxidation of Alkenes. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Studies of chrysanthemic acid derivatives: Catalysed reactions of 3-(2-hydroxymethyl-3,3-dimethylcyclopropyl)-2-methylpropanol and formation of a novel eight-membered cyclic sulphite. (n.d.). ScienceDirect. Retrieved from [Link]

-

mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

-

15.8: Hydrolysis of Esters. (2022, September 15). Chemistry LibreTexts. Retrieved from [Link]

-

Reactivity of electrophilic cyclopropanes. (n.d.). PMC. Retrieved from [Link]

-

Michael Reaction and Addition to Cyclopropane ring (CHE). (2015, September 21). YouTube. Retrieved from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. (n.d.). Chemistry Steps. Retrieved from [Link]

-

19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. Retrieved from [Link]

-

ethyl chrysanthemate. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Ethyl chrysanthemate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024, May 31). Organic Chemistry Frontiers. Retrieved from [Link]

-

NaBH4 & LiAlH4 Reductions (IOC 23). (2022, May 21). YouTube. Retrieved from [Link]

-

A Novel Method for the Synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile. (n.d.). TSI Journals. Retrieved from [Link]

-

What's the difference between NaBH4 and LiAlH4 in an alcohol reaction? (2021, August 17). Reddit. Retrieved from [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube. Retrieved from [Link]

-

Oxidation process of reactive aromatics with reactivation of the catalyst using potassium permanganate. (n.d.). Google Patents. Retrieved from

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025, October 31). ResearchGate. Retrieved from [Link]

-

Chrysanthemic Acid NMR Analysis. (n.d.). Scribd. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. airus.unisalento.it [airus.unisalento.it]

- 4. echemi.com [echemi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | C11H18O2 | CID 91127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, trans-(-)- | C11H18O2 | CID 12708725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl (+)-cis-chrysanthemate | C11H18O2 | CID 11206160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ethyl chrysanthemate [thegoodscentscompany.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. google.com [google.com]

- 17. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. reddit.com [reddit.com]

- 20. phillysim.org [phillysim.org]

- 21. scribd.com [scribd.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. Video: Boiling Points - Procedure [jove.com]

- 24. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]

- 25. Cleavage of Alkenes to Aldehydes Using Potassium Permanganate - [www.rhodium.ws] [chemistry.mdma.ch]

- 26. benchchem.com [benchchem.com]

Methyl chrysanthemate CAS number and molecular formula

An In-Depth Technical Guide to Methyl Chrysanthemate

This guide provides a comprehensive technical overview of this compound, a key intermediate in the synthesis of pyrethroid insecticides. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering in-depth insights into its chemical properties, synthesis, and analysis.

Introduction

This compound is the methyl ester of chrysanthemic acid. The core structure of chrysanthemic acid, a cyclopropane ring with specific alkyl substitutions, is the foundation for the potent insecticidal activity of pyrethroids.[1] Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins extracted from chrysanthemum flowers (Chrysanthemum cinerariifolium).[1] this compound serves as a crucial building block in the industrial production of numerous synthetic pyrethroids.[2][3] Its stereochemistry plays a pivotal role in the biological activity of the final insecticidal products.

Chemical and Physical Properties

This compound is a compound with multiple stereoisomers due to the presence of two chiral centers in the cyclopropane ring and a double bond in the side chain. The general, non-specific CAS number for this compound is 5460-63-9.[4][5][6] However, specific isomers have their own unique CAS numbers. For instance, the trans-(-)-isomer has the CAS number 26770-96-7, while the cis-(+/-)-racemic mixture is identified by CAS number 17779-27-0.[7][8][9]

The fundamental properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O₂ | [4][10][11] |

| Molecular Weight | 182.26 g/mol | [4] |

| IUPAC Name | methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | [4] |

| CAS Number (general) | 5460-63-9 | [4][5][6] |

| Boiling Point | 107-109 °C at 20 Torr | [12] |

Synthesis of this compound

The synthesis of this compound is a topic of significant interest due to its industrial importance. Various synthetic routes have been developed, often focusing on stereoselectivity to produce the desired biologically active isomers.

Stereoselective Synthesis from (+)-α-Pinene

A notable stereospecific synthesis of methyl (+)-trans-chrysanthemate utilizes (+)-α-pinene as a starting material.[4] This method is significant because it leverages a readily available chiral starting material to produce a specific stereoisomer. The key step in this synthesis is a Favorskii ring contraction of an α-bromocyclobutanone intermediate.[4]

Caption: Stereoselective synthesis of methyl (+)-trans-chrysanthemate.

Industrial Production Context: The Dimethylhexadiene Route

While various laboratory-scale syntheses exist, industrial production often favors cost-effectiveness and scalability. The dimethylhexadiene route is a widely adopted process for producing ethyl chrysanthemate, which is analogous to the production of this compound.[13] This process involves the cyclopropanation of 2,5-dimethyl-2,4-hexadiene with a diazoacetate, such as ethyl diazoacetate, in the presence of a catalyst.[13]

The following protocol is based on the principles of the dimethylhexadiene route for ethyl chrysanthemate and serves as an illustrative example.[13]

-

Reaction Setup: A suitable reaction vessel is charged with 2,5-dimethyl-2,4-hexadiene and a copper-based catalyst (e.g., copper stearate and phenylhydrazine complex).

-

Addition of Diazoacetate: Ethyl diazoacetate is added to the reaction mixture under controlled temperature conditions. The reaction is exothermic and requires careful monitoring.

-

Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as gas chromatography (GC) to determine the consumption of reactants and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is worked up to remove the catalyst and unreacted starting materials. This may involve filtration and distillation.

-

Purification: The crude product is purified by vacuum distillation to yield ethyl chrysanthemate.

Caption: Industrial production route for ethyl chrysanthemate.

Role in Pyrethroid Synthesis

This compound is a key precursor in the synthesis of a wide range of pyrethroid insecticides.[2] The general strategy involves the esterification of the chrysanthemic acid moiety (derived from this compound) with a suitable alcohol.[3]

For example, the synthesis of resmethrin, a first-generation synthetic pyrethroid, involves the esterification of chrysanthemic acid with 5-benzyl-3-furylmethanol.[14] This can be achieved through a transesterification reaction using this compound in the presence of a base catalyst like sodium ethoxide.[2]

Caption: General scheme for pyrethroid synthesis from this compound.

Analytical Methodologies

The analysis of this compound and its derivatives is crucial for quality control in industrial processes and for research purposes. The primary analytical techniques employed are gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the various isomers of this compound.[10] The separation of diastereoisomeric esters of chrysanthemic acid can be achieved on specific GC columns.[10] For instance, the diastereoisomeric esters formed by reacting chrysanthemic acid with l-menthol can be separated on a column with a trifluoropropyl methyl silicone stationary phase (QF-1).[10][15]

The following is a generalized protocol for the GC analysis of chrysanthemic acid isomers after derivatization.[10]

-

Derivatization: Chrysanthemic acid is converted to its diastereomeric esters by reaction with a chiral alcohol, such as l-menthol, in the presence of a suitable coupling agent.

-

GC System: A gas chromatograph equipped with a flame ionization detector (FID) is used.

-

Column: A packed column with 2% QF-1 on Chromosorb W is a suitable choice for separating the diastereomers.[10][15]

-

Operating Conditions:

-

Column Temperature: Isothermal at an appropriate temperature (e.g., 150°C) to achieve separation.

-

Carrier Gas: Nitrogen at a constant flow rate (e.g., 20 mL/min).

-

Injection: A small volume of the derivatized sample solution is injected into the GC.

-

-

Data Analysis: The retention times of the peaks are used to identify the different isomers, and the peak areas are used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including stereochemistry.[9][12] The chemical shifts of the carbon atoms in the cyclopropane ring and the isobutenyl group are particularly informative for distinguishing between different isomers.[16]

Conclusion

This compound remains a cornerstone in the synthesis of pyrethroid insecticides. Its versatile chemistry and the stereochemical intricacies of its structure continue to be areas of active research and industrial development. A thorough understanding of its synthesis and analytical characterization is essential for professionals in the agrochemical and pharmaceutical industries. The methodologies outlined in this guide provide a solid foundation for further exploration and application of this important chemical intermediate.

References

-

A Stereospecific Synthesis of Methyl (+)-Trans-chrysanthemate from (+)-α-Pinene. Synthetic Communications. [Link]

-

Biooxidation of chrysanthemate isobutenyl methyl groups examined by carbon-13 nuclear magnetic resonance spectroscopy. Journal of Agricultural and Food Chemistry. [Link]

-

One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. Sustainability. [Link]

-

Gas Chromatographic Separation and Determination of Optical Isomers of Chrysanthemic Acid. Agricultural and Biological Chemistry. [Link]

-

This compound, trans-(-)- | C11H18O2. PubChem. [Link]

-

This compound, CIS-(+/-)-. Drugfuture. [Link]

-

This compound, TRANS-(-)-. Drugfuture. [Link]

-

The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. [Link]

-

Pyrethrin-I: Synthesis || Naturally Occurring Insecticides. YouTube. [Link]

-

Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc. [Link]

-

This compound | C11H18O2. PubChem. [Link]

-

Methyl (+)-cis-chrysanthemate | C11H18O2. PubChem. [Link]

-

Gas Chromatographic Separation and Determination of Optical Isomers of Chrysanthemic Acid. J-Stage. [Link]

-

A Stereospecific Synthesis of Methyl (+)-Trans-chrysanthemate from (+)-α-Pinene. Taylor & Francis Online. [Link]

-

13C-NMR Studies on Halomethylvinyl Chrysanthemic Acids and Esters-Spin-lattice Relaxation Time. Agricultural and Biological Chemistry. [Link]

-

Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. MDPI. [Link]

-

Synthesis and Characterization of Chrysanthemic Acid Esters. Asian Publication Corporation. [Link]

-

This compound. CAS Common Chemistry. [Link]

-

This compound (C11H18O2). PubChemLite. [Link]

-

Quantitative determination of the enantiomeric purity of synthetic pyrethroids. Part I. The chrysanthemic acid moiety. Analyst. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. tandfonline.com [tandfonline.com]

- 5. echemi.com [echemi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchportal.unamur.be [researchportal.unamur.be]

- 9. This compound | C11H18O2 | CID 91127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. PubChemLite - this compound (C11H18O2) [pubchemlite.lcsb.uni.lu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. airus.unisalento.it [airus.unisalento.it]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. tandfonline.com [tandfonline.com]

Biological activity of different methyl chrysanthemate isomers

An In-Depth Technical Guide to the Biological Activity of Methyl Chrysanthemate Isomers

Authored by a Senior Application Scientist

Foreword

In the intricate world of insecticide discovery and development, few principles are as fundamental as that of stereoisomerism. The three-dimensional arrangement of atoms within a molecule can dramatically alter its biological efficacy, transforming a potent toxicant into an inert compound. This guide delves into this principle through the lens of this compound, the methyl ester of the foundational acid moiety of many pyrethroid insecticides. While natural pyrethrins are complex mixtures, studying a simpler synthetic analogue like this compound allows for a clearer understanding of the core structure-activity relationships that govern this vital class of compounds. This document is intended for researchers, scientists, and drug development professionals, providing not just data, but the causal logic behind the observed biological activities and the experimental designs used to uncover them.

The Principle of Stereoisomerism in Pyrethroids

Pyrethroids are synthetic insecticides modeled after the natural pyrethrins found in Chrysanthemum cinerariaefolium flowers.[1][2] Their neurotoxic action has made them indispensable in agriculture and public health.[3][4] The parent structure for a significant portion of these compounds is chrysanthemic acid. This molecule is characterized by a cyclopropane ring containing two chiral centers (at carbons C1 and C3), giving rise to geometric (cis/trans) and optical (enantiomeric) isomers.[5][6]

Consequently, chrysanthemic acid, and by extension its methyl ester, can exist as four primary stereoisomers:

-

(1R,3R) - (+)-cis

-

(1S,3S) - (-)-cis

-

(1R,3S) - (+)-trans

-

(1S,3R) - (-)-trans

Each of these isomers, while sharing the same molecular formula, presents a unique three-dimensional shape to its biological target. This structural nuance is the primary determinant of insecticidal potency.[7] Commercial pyrethroid products are often complex mixtures of these isomers, though modern synthesis can produce single, highly active isomers.[6][8][9] Understanding the activity of each component is critical for developing more effective and environmentally targeted insecticides.[10]

Structure-Activity Relationships: A Quantitative Comparison

The insecticidal efficacy of pyrethroids is profoundly dictated by their stereochemistry. Decades of research have established a clear hierarchy of activity among the isomers of the chrysanthemate moiety. The primary factor governing potency is the absolute configuration at the C1 position of the cyclopropane ring.

Key Determinants of Activity:

-

Configuration at C1: The (1R) configuration is consistently associated with high insecticidal activity. The (1S) isomers are generally considered inactive.[1] This is due to the strict stereospecificity of the pyrethroid binding site on the insect nerve.

-

Cis/Trans Isomerism: The relative orientation of the substituents at C1 and C3 also plays a crucial role. For many insect species, cis isomers exhibit greater intrinsic potency than their corresponding trans isomers.[11] However, this can be accompanied by increased mammalian toxicity, making the trans isomers often more desirable for certain applications due to a better safety profile.[6]

-

Alcohol Moiety: In more complex pyrethroids (e.g., cypermethrin), an additional chiral center may exist in the alcohol portion of the molecule (the α-carbon), where an (S)-configuration often enhances activity.[1][11]

While data for this compound itself is less common than for its more complex derivatives, the fundamental contribution of the acid moiety's stereochemistry holds true. The following table summarizes the typical relationship and provides illustrative data from permethrin (an insecticidally active derivative of chrysanthemic acid) to demonstrate the magnitude of these differences.

| Isomer Configuration | General Insecticidal Activity | Relative Toxicity (Example: Permethrin vs. Housefly) |

| (1R, cis) | Very High | 100 |

| (1R, trans) | High | 25 |

| (1S, cis) | Negligible | < 0.1 |

| (1S, trans) | Negligible | < 0.1 |

| (Data is illustrative, based on typical findings for pyrethroids like permethrin to show relative potency differences. Absolute values vary by species and test conditions.)[8][12][13] |

This dramatic difference underscores the importance of stereoselective synthesis in modern insecticide development. Producing only the active (1R) isomers reduces the amount of active ingredient needed for efficacy and minimizes the environmental load of inactive or less active compounds.[5]

Core Mechanism of Action: Disruption of Voltage-Gated Sodium Channels

The primary molecular target for all pyrethroid insecticides is the voltage-gated sodium channel (VGSC) located in the nerve cell membranes of both insects and mammals.[3][14][15] These channels are essential for the propagation of action potentials, the electrical signals that constitute nerve impulses.

The Causality of Neurotoxicity:

-

Binding: The pyrethroid molecule, possessing lipophilic characteristics, partitions into the nerve membrane and binds to a specific site on the VGSC's α-subunit protein.[16]

-

Gating Modification: The binding of an active isomer (e.g., a 1R-chrysanthemate derivative) does not block the channel but rather modifies its gating kinetics. Specifically, it dramatically slows the rate of channel inactivation (closing) after it has opened in response to a nerve impulse.[15][17]

-

Prolonged Sodium Influx: This delayed closing results in a persistent influx of sodium ions (Na+) into the neuron.

-

Repetitive Firing & Hyperexcitation: The prolonged depolarization caused by the Na+ influx leads to uncontrollable, repetitive firing of the neuron.[17]

-

Paralysis and Death: This state of nerve hyperexcitation ultimately results in paralysis and the death of the insect.

The stereospecificity of this interaction is paramount. The binding pocket on the sodium channel is chiral, and only isomers with the correct three-dimensional shape, primarily the (1R) isomers, can bind effectively to induce this toxic effect.[14] Inactive (1S) isomers do not fit correctly and therefore cannot modify channel gating.

Caption: Mechanism of pyrethroid neurotoxicity via VGSC modification.

Experimental Protocols for Activity Assessment

To validate the biological activity of different isomers, robust and reproducible bioassays are essential. The following protocol describes a standard topical application bioassay, a cornerstone for determining the intrinsic toxicity of a compound to an insect. This method is self-validating through the inclusion of controls and the generation of a dose-response curve.

Protocol: Topical Application LD₅₀ Bioassay

Objective: To determine and compare the median lethal dose (LD₅₀) of this compound isomers on a target insect species (e.g., Musca domestica, housefly).

Rationale: This protocol directly applies a precise quantity of the isomer to the insect's cuticle, bypassing variations in exposure that can occur with residual assays. Acetone is the chosen solvent for its high volatility, ensuring it evaporates quickly, leaving only the test compound. The insect's thorax is selected as the application site for its non-critical, well-sclerotized surface that allows for absorption.

Materials:

-

Pure samples of each this compound isomer

-

Acetone (HPLC grade)

-

Microapplicator capable of delivering 0.5-1.0 µL droplets

-

Test insects: 3-5 day old adult houseflies, reared under controlled conditions (25°C, 60% RH, 12:12 L:D cycle)

-

CO₂ or chilling plate for insect anesthetization

-

Vented holding containers with food (sugar cube) and water source

-

Probit analysis software for data processing

Methodology:

-

Preparation of Dosing Solutions: a. Prepare a stock solution of each isomer in acetone (e.g., 1 mg/mL). b. Perform a serial dilution of the stock solution to create a range of at least 5 concentrations expected to produce mortality between 10% and 90%. This range must be determined from preliminary range-finding tests. c. Prepare a solvent-only control (acetone).

-

Insect Handling and Dosing: a. Anesthetize a batch of insects using brief CO₂ exposure or a chilling plate. b. Using forceps, place one anesthetized insect, dorsal side up, on the applicator stage. c. Apply a 0.5 µL droplet of the test solution directly to the dorsal thorax. d. Treat at least 3 replicates of 20 insects for each concentration level and for the control.

-

Incubation and Observation: a. Place the treated insects into labeled recovery containers. b. Maintain the containers under controlled environmental conditions for 24 hours. c. Assess mortality at the 24-hour mark. An insect is considered dead if it is unable to move when prodded with a probe.

-

Data Analysis: a. Correct the observed mortality for any mortality in the control group using Abbott's formula: Corrected % Mortality = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100. b. Subject the corrected mortality data to probit analysis to calculate the LD₅₀ value, its 95% confidence limits, and the slope of the dose-response line. c. Compare the LD₅₀ values of the different isomers to determine their relative toxicity. A lower LD₅₀ indicates higher toxicity.

Caption: Workflow for a topical application LD₅₀ bioassay.

Conclusion and Future Directions

The biological activity of this compound isomers provides a clear and compelling illustration of the principle of stereoselectivity in toxicology. The insecticidal potency is almost exclusively confined to the (1R)-configured isomers, a direct consequence of the chiral nature of their binding site on the voltage-gated sodium channel. This fundamental understanding has driven the chemical synthesis industry towards producing enantiomerically pure or enriched pyrethroid products, maximizing efficacy while minimizing non-target effects and environmental impact.

Future research will continue to focus on refining the structure-activity relationships, exploring novel pyrethroid structures with improved safety profiles, and managing the ever-present challenge of insect resistance. As resistance often involves mutations in the target VGSC, understanding how these changes affect binding affinity for different isomers is a critical area of ongoing investigation for drug development professionals.

References

- Mechanisms of Toxic Action and Structure- Activity Relationships for Organochiorine and Synthetic Pyrethroid Insecticides. (n.d.). Environmental Health Perspectives.

- Choi, J. S., & Soderlund, D. M. (2006). Structure-activity relationships for the action of 11 pyrethroid insecticides on rat Nav1.8 sodium channels expressed in Xenopus oocytes. Toxicology and Applied Pharmacology, 211(3), 233-244.

- Soderlund, D. M., & Bloomquist, J. R. (1989). Neurotoxic actions of pyrethroid insecticides. Annual Review of Entomology, 34, 77-96.

- Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of Toxicology, 86(2), 165-181.

- Soderlund, D. M. (2010). State-dependent modification of voltage-gated sodium channels by pyrethroids. Journal of Physiology-Paris, 104(5-6), 277-286.

- Burr, S. A., & Ray, D. E. (2004). Structure-activity and interaction effects of 14 different pyrethroids on voltage-gated chloride ion channels. Toxicology and Applied Pharmacology, 198(2), 169-177.

- Wolansky, M. J., & Harrill, J. A. (2008). Developmental pyrethroid exposure causes long-term decreases of neuronal sodium channel expression. Toxicological Sciences, 106(2), 487-498.

- Mechanisms by which pyrethroids influence sodium channel behavior. (n.d.).

- Barreca, D., Laganà, G., Lazzara, V., & Smeriglio, A. (2023).

- Pap, L., Kelemen, M., Tóth, A., Székely, I., & Bertók, B. (1996). The synthetic pyrethroid isomers II. Biological activity. Pesticide Science, 46(2), 135-142.

- Ford, M. G., Greenwood, R., Leake, L. D., Searle, R. J. G., & Turner, C. H. (1989). The structure/activity relationships of pyrethroid insecticides. 1. A novel approach based upon the use of multivariate QSAR and computational chemistry. Pesticide Science, 27(4), 305-326.

- Meire, R. O., & Malm, O. (2018). Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review. Journal of the Brazilian Chemical Society, 29(3), 447-461.

- Elliott, M. (1971). The relationship between the structure and the activity of pyrethroids.

- Pap, L., Kelemen, M., Tóth, A., Székely, I., & Bertók, B. (1996). The synthetic pyrethroid isomers II. Biological activity. Pesticide Science, 46(2), 135-142.

- Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids. U.S. Department of Health and Human Services.

- Statistical analysis for comparing the bioactivity of pyrethroid isomers. (2023). BenchChem.

- Ullah, R., & Ali, G. (2017). Insecticidal Activity, Toxicity, Resistance and Metabolism of Pyrethroids: a Review.

- STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. (2024). Pesticide Action Network Germany.

- Katsuda, Y. (2012). Discovery and development of pyrethroid insecticides. Journal of Pesticide Science, 37(3), 195-204.

- Progress and Future of Pyrethroids. (2022).

- Guedes, R. N. C., Campbell, J. F., Arthur, F. H., & Opit, G. P. (2016). Bioassays and Methodologies for Insecticide Tests with Larvae of Trogoderma granarium (Everts), the Khapra Beetle. Insects, 7(4), 53.

- Public Health Statement for Pyrethrins and Pyrethroids. (2003). Centers for Disease Control and Prevention (CDC).

- Ujihara, K. (2019). The history of extensive structural modifications of pyrethroids. Journal of Pesticide Science, 44(4), 215-224.

- Katsuda, Y. (2012). Discovery and development of pyrethroid insecticides. Journal of Pesticide Science, 37(3), 195-204.

- Denham, S., et al. (2015). Two Novel Bioassays to Assess the Effects of Pyrethroid-Treated Netting on Knockdown-Susceptible Versus Resistant Strains of Aedes aegypti.

- Denham, S. S., et al. (2015). Two Novel Bioassays to Assess the Effects of Pyrethroid-Treated Netting on Knockdown-Susceptible Versus Resistant Strains of Aedes aegypti.

- Singh, O. P., et al. (2023). First Report on Intensity Bioassays for Pyrethroid Resistance in Anopheles culicifacies s.l in District Dindori of Madhya Pradesh State and Districts Kanker and Bastar of Chhattisgarh State, India. Journal of Arthropod-Borne Diseases, 17(1), e13028.

- Kato, T., Ueda, K., & Fujimoto, K. (1964). New Insecticidally Active Chrysanthemates. Agricultural and Biological Chemistry, 28(12), 914-915.

- Obame-Nkoghe, J., et al. (2023). Bioassay tests reveal for the first time pyrethroid resistance in Aedes mosquitoes from Franceville, southeast Gabon, Central Africa. Parasite, 30, 40.

- Krief, A., & Provins, L. (1998). Stereoselective synthesis of methyl trans-chrysanthemate and related derivatives. Tetrahedron Letters, 39(14), 2017-2020.

- National Center for Biotechnology Information. (n.d.). This compound.

- Murano, A. (1972). Gas Chromatographic Separation and Determination of Optical Isomers of Chrysanthemic Acid. Agricultural and Biological Chemistry, 36(6), 917-923.

- Murano, A. (1972). Gas Chromatographic Separation and Determination of Optical Isomers of Chrysanthemic Acid. Agricultural and Biological Chemistry, 36(6), 917-923.

- The Role of Isomerism in Biological Activity. (n.d.). Solubility of Things.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The history of extensive structural modifications of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencetechindonesia.com [sciencetechindonesia.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 9. Pyrethrins and Pyrethroids | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 10. The relationship between the structure and the activity of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Neurotoxic actions of pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Developmental pyrethroid exposure causes long-term decreases of neuronal sodium channel expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DSpace [dr.lib.iastate.edu]

- 17. researchgate.net [researchgate.net]

Methyl Chrysanthemate: A Cornerstone in the Synthesis of Modern Pyrethroid Insecticides

<_ 2_0_1_2_0_4_2_5_2_1_4_9_2_9_5_9_2_7_2_9_2_0_3_0_3_1_1_2_3_4_5_6_7_8_9_10_11_12_13_14_15_16_17_18_19_20_21_22_23_24_25_26_27_28_29_30_31_32_33_34_35_36_37>

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl chrysanthemate, a key organic compound, serves as a fundamental building block in the synthesis of pyrethroid insecticides. This technical guide provides a comprehensive overview of its pivotal role, detailing the synthetic pathways from this compound to a variety of commercially significant pyrethroids. We will explore the underlying chemical principles, stereochemical considerations that are crucial for insecticidal activity, and provide exemplary protocols for key synthetic transformations. This document is intended to be a valuable resource for researchers and professionals in the fields of agrochemistry, medicinal chemistry, and drug development, offering insights into the design and synthesis of next-generation insecticides.

Introduction: The Significance of Pyrethroids and their Precursor

Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins, which are found in the flowers of Chrysanthemum cinerariaefolium.[1][2] These synthetic analogues were developed to overcome the limitations of natural pyrethrins, such as their instability in light and air, offering enhanced stability and potency.[3][4] At the heart of many of these synthetic insecticides lies the chrysanthemic acid moiety, with this compound being a primary and versatile precursor.[5]

The insecticidal action of pyrethroids is primarily due to their ability to disrupt the nervous systems of insects by targeting voltage-gated sodium channels.[6][7][8] They bind to these channels, preventing their closure and leading to prolonged depolarization of the nerve membrane, which results in paralysis and death of the insect.[7][9][10] The stereochemistry of the pyrethroid molecule, particularly at the cyclopropane ring of the chrysanthemic acid portion, is a critical determinant of its insecticidal efficacy.[11][12]

This guide will delve into the synthesis of this compound and its subsequent conversion into various pyrethroid insecticides, highlighting the chemical strategies employed to achieve the desired stereoisomers for optimal activity.

Synthesis of this compound: Establishing the Core Structure

The synthesis of this compound is a critical first step in the production of many pyrethroids. Various synthetic routes have been developed, often focusing on stereoselective methods to obtain the desired isomers of chrysanthemic acid, which is then esterified to this compound.

One common industrial method for synthesizing the racemic mixture of cis- and trans-chrysanthemic acid involves the reaction of 2,5-dimethyl-2,4-hexadiene with ethyl diazoacetate.[5][13] This cyclopropanation reaction, however, can be hazardous for industrial-scale production due to the instability of ethyl diazoacetate.[14]

More refined and stereospecific syntheses have been developed to selectively produce the more active isomers. For example, a stereospecific synthesis of methyl (+)-trans-chrysanthemate can be achieved from (+)-α-pinene.[15][16]

Key Synthetic Approaches to Chrysanthemic Acid:

-

From Dimethylhexadiene: This route provides a racemic mixture of chrysanthemic acid isomers.[5]

-

Martel Route: An alternative industrial synthesis pathway.[13]

-

Stereoselective Syntheses: Utilizing chiral starting materials like (+)-α-pinene or employing asymmetric catalysis to produce specific enantiomers.[15][17]

The resolution of racemic chrysanthemic acid is also a crucial step to isolate the desired stereoisomers. This can be achieved through fractional crystallization of diastereomeric salts formed with chiral resolving agents like quinine or α-phenylethylamine.[18]

From this compound to Pyrethroid Insecticides: The Esterification Gateway

The core of pyrethroid synthesis lies in the esterification of chrysanthemic acid or its derivatives (like this compound via transesterification) with a variety of alcohol moieties.[19][20] This modular approach allows for the generation of a diverse range of pyrethroids with varying properties. The general manufacturing process involves the esterification of an appropriate acid with an appropriate alcohol.[19][20]

The structure of the alcohol component significantly influences the properties of the resulting pyrethroid, including its photostability, insecticidal spectrum, and mammalian toxicity.

Type I and Type II Pyrethroids: A Structural and Mechanistic Divide

Pyrethroids are broadly classified into two types based on their chemical structure and toxicological effects.[12]

-

Type I pyrethroids lack an α-cyano group on the alcohol moiety. They typically cause tremors, hyperexcitability, and ataxia in mammals. Examples include permethrin and allethrin.

-

Type II pyrethroids possess an α-cyano group at the α-carbon of the 3-phenoxybenzyl alcohol moiety. They are generally more potent insecticides and produce a different syndrome in mammals characterized by salivation, choreoathetosis, and seizures.[12] Examples include cypermethrin and deltamethrin.

This structural distinction also correlates with their interaction with sodium channels, with Type II pyrethroids causing a more prolonged channel opening.[10]

Synthetic Pathways to Key Pyrethroids

The versatility of this compound as a precursor is evident in the synthesis of numerous commercially important pyrethroids.

Synthesis of Permethrin

Permethrin is a widely used Type I pyrethroid. Its synthesis involves the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (a derivative of chrysanthemic acid) with 3-phenoxybenzyl alcohol.[21][22] The acid component can be synthesized from 1,1-dichloro-4-methyl-1,3-pentadiene through cyclopropanation with ethyl diazoacetate.[23]

Simplified Synthetic Workflow for Permethrin:

Caption: Synthetic pathway for Permethrin.

Synthesis of Cypermethrin and Deltamethrin

Cypermethrin and deltamethrin are potent Type II pyrethroids. Their synthesis also starts from a chrysanthemic acid derivative, specifically 3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid, which is then esterified with α-cyano-3-phenoxybenzyl alcohol.[12] Deltamethrin is a single, highly active isomer of what is a mixture of eight stereoisomers in cypermethrin.[12]

The synthesis of these compounds highlights the critical importance of stereochemistry, as the insecticidal activity resides predominantly in specific isomers.[11]

General Synthetic Workflow for Type II Pyrethroids:

Sources

- 1. thespruce.com [thespruce.com]

- 2. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]

- 3. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrethroid - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Pyrethrins? [synapse.patsnap.com]

- 9. Mode of action of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrethrin and Pyrethroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. coresta.org [coresta.org]

- 13. mdpi.com [mdpi.com]

- 14. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. The chrysanthemumcarboxylic acids. IV.—optical resolution of the chrysanthemic acids | Semantic Scholar [semanticscholar.org]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. patents.justia.com [patents.justia.com]

- 22. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]

- 23. pp.bme.hu [pp.bme.hu]

A Comprehensive Technical Guide to the Spectroscopic Data of Methyl Chrysanthemate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for methyl chrysanthemate, a key chemical intermediate in the synthesis of pyrethroid insecticides. The document is intended for researchers, scientists, and professionals in the fields of drug development, synthetic chemistry, and analytical science. It offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with detailed experimental protocols, data interpretation, and visual aids to facilitate a thorough understanding of its molecular structure and properties.

Introduction: The Significance of this compound

This compound is the methyl ester of chrysanthemic acid, a component of the natural insecticides known as pyrethrins, which are found in the flowers of Chrysanthemum cinerariifolium. Synthetic derivatives of chrysanthemic acid, known as pyrethroids, are widely used as commercial insecticides due to their high efficacy against insects and low toxicity to mammals. The precise characterization of this compound is therefore crucial for quality control in its synthesis and for the development of new insecticidal agents. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide will delve into the intricacies of its ¹H NMR, ¹³C NMR, IR, and MS data.

Molecular Structure and Stereochemistry

This compound possesses a cyclopropane ring with two chiral centers, leading to the existence of stereoisomers. The most common commercial form is a mixture of cis and trans isomers. The numbering of the atoms, as used in this guide for spectral assignments, is presented below.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the connectivity and stereochemistry of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is complex due to the presence of multiple stereoisomers and spin-spin coupling between protons. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for the major signals. The data is a composite based on the analysis of closely related pyrethrin esters.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.0 | d | 1H | Olefinic H (C6-H) |

| ~3.65 | s | 3H | Methoxy H (C11-H₃) |

| ~2.1 | m | 1H | Cyclopropyl H (C3-H) |

| ~1.7 | s | 3H | Olefinic methyl H (C8-H₃ or C9-H₃) |

| ~1.65 | s | 3H | Olefinic methyl H (C8-H₃ or C9-H₃) |

| ~1.4 | m | 1H | Cyclopropyl H (C1-H) |

| ~1.25 | s | 3H | Gem-dimethyl H (C4-H₃ or C5-H₃) |

| ~1.15 | s | 3H | Gem-dimethyl H (C4-H₃ or C5-H₃) |

Causality in Proton Chemical Shifts:

-

The olefinic proton at C6 is significantly downfield due to its position on a double bond.

-

The methoxy protons are deshielded by the adjacent oxygen atom, resulting in a singlet around 3.65 ppm.

-

The cyclopropyl protons at C1 and C3 are in the aliphatic region, with their exact chemical shifts and coupling patterns being highly dependent on the cis/trans stereochemistry.

-

The two olefinic methyl groups (C8 and C9) and the two gem-dimethyl groups on the cyclopropane ring (C4 and C5) often appear as sharp singlets, though they can be slightly different due to the chiral environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Due to the lack of symmetry, all 11 carbon atoms in this compound are expected to be chemically distinct, resulting in 11 signals in the spectrum. The following assignments are based on data from related chrysanthemic acid derivatives.[3][4]

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~172 | C10 (C=O, Ester) |

| ~135 | C7 (Olefinic quat. C) |

| ~125 | C6 (Olefinic CH) |

| ~51 | C11 (OCH₃) |

| ~32 | C1 or C3 (Cyclopropyl CH) |

| ~30 | C1 or C3 (Cyclopropyl CH) |

| ~28 | C2 (Cyclopropyl quat. C) |

| ~25 | C8 or C9 (Olefinic CH₃) |

| ~22 | C4 or C5 (gem-dimethyl CH₃) |

| ~18 | C8 or C9 (Olefinic CH₃) |

| ~15 | C4 or C5 (gem-dimethyl CH₃) |

Expert Insights on ¹³C NMR:

-

The carbonyl carbon of the ester at C10 is the most downfield signal.

-

The olefinic carbons C6 and C7 are in the 125-135 ppm range.

-

The methoxy carbon C11 is found around 51 ppm.

-

The carbons of the cyclopropane ring (C1, C2, C3) and the gem-dimethyl groups (C4, C5) appear in the upfield region. The chemical shifts of the gem-dimethyl carbons can be particularly useful in distinguishing between cis and trans isomers. In trans isomers, these carbons typically appear around 20.2 and 22.5 ppm, while in cis isomers, they are found at approximately 14.8 and 28.6 ppm.[3]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 15-20 mg of this compound into a clean, dry vial.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for nonpolar to moderately polar compounds and its single residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral width: -2 to 12 ppm

-

Number of scans: 16-32

-

Relaxation delay: 2 seconds

-

Acquisition time: 4 seconds

-

¹³C NMR Acquisition:

-

Spectrometer: Same as for ¹H NMR.

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral width: -10 to 220 ppm

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester carbonyl group and the carbon-carbon double bond. The data presented here is based on the spectrum of the closely related ethyl chrysanthemate, which is expected to have a very similar IR profile.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretching (alkyl) |

| ~1730 | Very Strong | C=O stretching (ester) |

| ~1650 | Medium | C=C stretching (alkene) |

| ~1450, ~1380 | Medium | C-H bending (alkyl) |

| ~1200-1150 | Strong | C-O stretching (ester) |

Trustworthiness of IR Assignments:

-

The most prominent and diagnostic peak is the ester carbonyl (C=O) stretch at approximately 1730 cm⁻¹. Its high intensity and characteristic position are unambiguous indicators of the ester functional group.

-

The C=C stretch around 1650 cm⁻¹ confirms the presence of the alkene moiety.

-

The strong C-O stretching bands in the 1200-1150 cm⁻¹ region are also characteristic of the ester group.

-

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid Film):

-

Place a single drop of neat this compound onto one of a pair of salt plates (e.g., NaCl or KBr).

-

Place the second salt plate on top and gently press to create a thin liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 182, corresponding to its molecular weight.[5][6] The fragmentation pattern is characterized by several key ions.

| m/z | Relative Intensity | Proposed Fragment |

| 182 | Low | [M]⁺ (Molecular Ion) |

| 151 | Medium | [M - OCH₃]⁺ |

| 123 | High | [M - COOCH₃]⁺ |

| 107 | High | [C₈H₁₁]⁺ (from cleavage of the cyclopropane ring) |

Authoritative Grounding of Fragmentation: The fragmentation of esters is a well-understood process.[7] The most common fragmentation pathways for this compound are:

-

Loss of the methoxy group (-OCH₃): This results in the formation of an acylium ion at m/z 151.

-

Loss of the entire methoxycarbonyl group (-COOCH₃): This leads to the fragment at m/z 123.

-

Cleavage of the cyclopropane ring: This can lead to various rearrangements and the formation of the stable ion at m/z 107.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

Sample Introduction (GC-MS):

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC will separate the compound from any impurities.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The combined use of NMR, IR, and MS allows for the unambiguous determination of its molecular structure, functional groups, and molecular weight. The detailed protocols and expert interpretations provided herein are intended to serve as a valuable resource for scientists and researchers working with this important chemical compound.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Agricultural and Food Chemistry. (n.d.). 13C-NMR Studies on Halomethylvinyl Chrysanthemic Acids and Esters-Spin-lattice Relaxation Time and. Retrieved from [Link]

- Rugutt, J. K., Henry, C. W., 3rd, Franzblau, S. G., & Warner, I. M. (1999). NMR and molecular mechanics study of pyrethrins I and II. Journal of Agricultural and Food Chemistry, 47(8), 3402–3410.

-

Rugutt, J. K., Henry, C. W., 3rd, Franzblau, S. G., & Warner, I. M. (1999). NMR and molecular mechanics study of pyrethrins I and II. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl (+)-cis-chrysanthemate. PubChem. Retrieved from [Link]

-

Agricultural and Food Chemistry. (n.d.). 13C-NMR Studies on Halomethylvinyl Chrysanthemic Acids and Esters-Spin-lattice Relaxation Time and. Retrieved from [Link]

- Al-Hujran, T. A., & El-Azhary, A. A. (2014). Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study. Chemistry Central Journal, 8(1), 6.

- Krief, A., & Provins, L. (1998). Stereoselective synthesis of methyl trans-chrysanthemate and related derivatives. Tetrahedron Letters, 39(14), 2017-2020.

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

CORESTA. (n.d.). Pyrethroids. Retrieved from [Link]

-

Environmental Protection Agency. (1971). Catalog Of Pesticide NMR Spectra. EPA National Service Center for Environmental Publications. Retrieved from [Link]

- Ding, Q., Li, Y., & Zhang, M. (2012). Synthesis and Characterization of Chrysanthemic Acid Esters. Asian Journal of Chemistry, 24(7), 2881-2883.

-

Homework Help. (2025, June 30). [Chemistry] Esters of chrysanthemic acid are naturally occurring insecticides. How many lines are pr. YouTube. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl chrysanthemate. NIST WebBook. Retrieved from [Link]

-

Journal of Chemical Education. (2020, September 23). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Cinnamate. PubChem. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, January 5). Mass Spectrometry. YouTube. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. NMR and molecular mechanics study of pyrethrins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound | C11H18O2 | CID 91127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GCMS Section 6.14 [people.whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Methyl Chrysanthemate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of methyl chrysanthemate in a range of common organic solvents. As a key intermediate in the synthesis of pyrethroid insecticides and a valuable compound in the fragrance industry, a thorough understanding of its solubility is critical for researchers, process chemists, and formulation scientists. This document synthesizes empirical data derived from literature with theoretical principles of solubility to provide a predictive framework for solvent selection. A detailed experimental protocol for solubility determination is also presented, ensuring readers can validate and expand upon the findings presented herein.

Introduction: The Physicochemical Landscape of this compound

This compound, the methyl ester of chrysanthemic acid, is a chiral molecule with the chemical formula C₁₁H₁₈O₂ and a molecular weight of approximately 182.26 g/mol [1][2]. It exists as various stereoisomers, which can influence its physical properties, although its general solubility characteristics are primarily dictated by its molecular structure.

The molecule possesses a lipophilic character due to its hydrocarbon backbone, which includes a cyclopropane ring and an isobutenyl group. The presence of the ester functional group (-COOCH₃) introduces a degree of polarity. The topological polar surface area (TPSA) of this compound is 26.3 Ų, which is indicative of a molecule with low to moderate polarity[3][1]. This structural duality is key to understanding its solubility behavior across a spectrum of organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "similia similibus solvuntur," or "like dissolves like," is the foundational concept for predicting the solubility of a solute in a given solvent. This principle posits that substances with similar polarities are more likely to be miscible. The polarity of a solvent is often quantified by its dielectric constant or polarity index.

For this compound, its relatively low TPSA suggests that it will be most soluble in non-polar to moderately polar organic solvents. The hydrocarbon portions of the molecule will readily interact with non-polar solvents through van der Waals forces. The ester group can engage in dipole-dipole interactions with polar solvents, but it is not capable of hydrogen bonding as a donor, which will limit its solubility in highly polar, protic solvents like water.

Solubility Profile of this compound

The following table summarizes the inferred solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Solvent Type | Predicted Solubility | Rationale/Evidence from Literature |

| Hexane / Petroleum Ether | Non-polar | Soluble | Used as a solvent for extraction and in mobile phases for column chromatography, indicating good solubility[5]. |

| Toluene | Non-polar | Soluble | Utilized as a reaction and extraction solvent in syntheses involving this compound[5][6]. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | The structurally similar ethyl chrysanthemate is soluble in chlorinated solvents. DCM is a versatile solvent for moderately polar compounds. |

| Diethyl Ether | Polar Aprotic | Soluble | Employed as an extraction solvent in synthetic procedures, suggesting good solubility[7]. |

| Ethyl Acetate | Polar Aprotic | Soluble | As an ester itself, ethyl acetate is expected to be a good solvent for this compound due to similar polarities. |

| Acetone | Polar Aprotic | Soluble | A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |